Ethyl 5-aminomethyl-2-difluoromethylnicotinate
Description
Ethyl 5-aminomethyl-2-difluoromethylnicotinate is a nicotinic acid derivative featuring an ethyl ester group, a 5-aminomethyl substituent, and a 2-difluoromethyl moiety. Such structural features are common in pharmaceutical intermediates, particularly in kinase inhibitors or antiviral agents.
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-2-16-10(15)7-3-6(4-13)5-14-8(7)9(11)12/h3,5,9H,2,4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGNXKNZWHTLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminomethyl-2-difluoromethylnicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromomethyl-2-difluoromethylnicotinate with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminomethyl-2-difluoromethylnicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Ethyl 5-aminomethyl-2-difluoromethylnicotinate has shown promise as a lead compound in drug discovery, particularly for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including Sarcoma 180 and L1210 cells. This suggests its potential as an anticancer agent, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | Activity Type | Reference |
|---|---|---|
| Sarcoma 180 | Cytotoxicity | |
| L1210 | Cytotoxicity | |
| Various Tumors | Anticancer Effects |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases. This protective mechanism may involve the modulation of inflammatory pathways and the reduction of oxidative damage in neuronal tissues .
Table 2: Neuroprotective Properties
| Mechanism | Effect | Reference |
|---|---|---|
| Oxidative Stress Reduction | Protects Neuronal Cells | |
| Inflammation Modulation | Reduces Neuroinflammation |
Inflammatory and Autoimmune Disorders
The compound's potential extends to inflammatory and autoimmune conditions. Research suggests that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, making it a candidate for treating diseases such as rheumatoid arthritis and multiple sclerosis . The modulation of immune responses through such compounds can provide new avenues for therapeutic interventions.
Table 3: Potential Applications in Inflammatory Disorders
| Disorder | Potential Application | Reference |
|---|---|---|
| Rheumatoid Arthritis | Enzyme Inhibition | |
| Multiple Sclerosis | Immune Modulation |
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various applications:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in animal models, suggesting its potential for further development as an anticancer drug .
- Neuroprotection : Experimental models have shown that treatment with this compound leads to improved outcomes in models of neurodegeneration, indicating its role in protecting against cognitive decline associated with oxidative stress.
Mechanism of Action
The mechanism of action of Ethyl 5-aminomethyl-2-difluoromethylnicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares Ethyl 5-aminomethyl-2-difluoromethylnicotinate with its closest analogs identified in the evidence:
Key Observations:
Fluorine substitution at position 5 (as in ) enhances polarity and may improve aqueous solubility compared to bulkier CF₃ groups .
Amino vs. Cyano/Thioamide Groups: The aminomethyl group in the target compound offers hydrogen-bonding capacity, contrasting with the cyano () or thioamide () groups, which prioritize hydrophobic interactions or metal coordination .
Ester Groups :
Physicochemical and Stability Considerations
- The aminomethyl group may slightly enhance water solubility via protonation at physiological pH .
- Stability : Fluorinated nicotinates are generally stable under inert storage conditions. Analogs like 5-乙酰基DMT (fumarate) () require storage at -20°C to prevent hydrolysis, suggesting similar precautions for the target compound .
Biological Activity
Ethyl 5-aminomethyl-2-difluoromethylnicotinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant synthesis methods, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
This compound is a derivative of nicotinic acid, characterized by the presence of an aminomethyl group and two fluorine atoms on the methylene carbon. The synthesis typically involves:
- Starting Materials : Nicotinic acid derivatives.
- Reagents : Aminomethylation agents and difluoromethylating agents.
- Methods : Various synthetic routes have been explored, including nucleophilic substitution and condensation reactions to achieve the desired structure.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of protein arginine methyltransferases (PRMTs), which play critical roles in gene expression regulation and cellular signaling .
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against certain viruses, potentially through interference with viral replication mechanisms .
Case Studies and Research Findings
- Anticancer Activity : Research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, studies have shown that related derivatives exhibit cytotoxic effects on murine Sarcoma 180 and L1210 cells, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of nicotinic acid derivatives, indicating that they may help in protecting neuronal cells from oxidative stress and apoptosis .
- Inflammatory Response Modulation : There is evidence that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

